![molecular formula C13H12ClNO3S B2775497 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide CAS No. 16936-97-3](/img/structure/B2775497.png)
3-chloro-N-(3-methoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(3-methoxyphenyl)benzenesulfonamide, also known as 3-Cl-4-MSB, is a chemical compound that has been extensively studied for its potential use in pharmaceutical research. It is a sulfonamide derivative that has shown promising results in various scientific applications, including cancer treatment, anti-inflammatory therapy, and as an inhibitor of carbonic anhydrase enzymes.
Scientific Research Applications
Cognitive Enhancement and Neuroprotection
SB-399885, a related compound, has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties. It demonstrates potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia. The compound's cognitive-enhancing effects are likely mediated through enhancements of cholinergic function, as demonstrated in aged rat models and novel object recognition paradigms (Hirst et al., 2006).
Agricultural Applications
Chlorsulfuron, a structurally related herbicide, shows selective activity in cereals due to the ability of tolerant plants to rapidly metabolize the herbicide to inactive forms. This selectivity is crucial for its use as a postemergence herbicide, highlighting the biological mechanisms behind the selective action of such compounds in agriculture (Sweetser et al., 1982).
Photodynamic Therapy for Cancer
A new zinc phthalocyanine derivative substituted with benzenesulfonamide groups has been synthesized, showing high singlet oxygen quantum yield. This compound is promising for photodynamic therapy (PDT) applications in cancer treatment due to its potent photosensitizing capabilities, offering a new avenue for the development of effective PDT agents (Pişkin et al., 2020).
Molecular Structure and Assembly
Research on arylsulfonamide para-alkoxychalcone hybrids reveals the impact of methylene group inclusion on molecular conformation and assembly. These studies provide insights into the structural basis of compound interactions and potential applications in designing molecules with specific properties (de Castro et al., 2013).
Progesterone Receptor Antagonists
Development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives has introduced a novel class of nonsteroidal progesterone receptor (PR) antagonists. These compounds offer potential for clinical treatment of diseases like uterine leiomyoma and endometriosis. The benzenesulfonanilide skeleton functions as a new scaffold for PR antagonists, showcasing the versatility of benzenesulfonamide derivatives in drug development (Yamada et al., 2016).
properties
IUPAC Name |
3-chloro-N-(3-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-18-12-6-3-5-11(9-12)15-19(16,17)13-7-2-4-10(14)8-13/h2-9,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFKSWNDUANQHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-methoxyphenyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.